4-[(4-Nitrophenyl)Amino]Benzoic Acid
Description
Properties
CAS No. |
16124-69-9 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
4-(4-nitroanilino)benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)9-1-3-10(4-2-9)14-11-5-7-12(8-6-11)15(18)19/h1-8,14H,(H,16,17) |
InChI Key |
SPWISUSNVKQQAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of dyes, pigments, and pharmaceutical intermediates. Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the amino group can form hydrogen bonds and coordinate with metal ions.
Comparison with Similar Compounds
Positional Isomers: Nitro Group Placement
- 4-(3-Nitrophenyl)Benzoic Acid (C₁₃H₉NO₄, MW: 243.22 g/mol): The nitro group is at the meta position on the phenyl ring. Impact: Meta substitution reduces resonance stabilization compared to para, leading to lower acidity (estimated pKa ~2.5 vs. ~1.7 for para-nitrobenzoic acid). This isomer may exhibit reduced reactivity in electrophilic substitutions .
- 4-(4-Nitrophenyl)Benzoic Acid (C₁₃H₉NO₄, MW: 243.22 g/mol): Directly comparable to the target compound but lacks the amino linker. Impact: Higher acidity (pKa ~1.7) due to stronger electron-withdrawing effects from the nitro group. Reduced solubility in polar solvents compared to amino-linked derivatives .
Functional Group Variations
- 4-[(4-Chloro-3-Nitrophenyl)Sulfonyl]Amino-2-Hydroxybenzoic Acid (C₁₃H₉ClN₂O₇S, MW: 372.74 g/mol): Features a sulfonamide group and hydroxyl substituent. Impact: The sulfonyl group enhances polarity, increasing water solubility.
- 4-[(4-Methoxyphenyl)Sulfamoyl]Benzoic Acid (C₁₄H₁₃NO₅S, MW: 307.32 g/mol): Methoxy (electron-donating) and sulfamoyl groups alter electronic properties. Impact: Reduced acidity (pKa ~3–4) compared to nitro derivatives. Enhanced lipophilicity due to the methoxy group, favoring membrane permeability .
Substituent Effects on Physicochemical Properties
| Compound Name | Key Substituents | Molecular Weight | pKa | Solubility (Polar Solvents) |
|---|---|---|---|---|
| 4-[(4-Nitrophenyl)Amino]Benzoic Acid | 4-Nitrophenylamino (para) | 258.23 | ~2.2* | Moderate (DMSO, ethanol) |
| 4-(4-Nitrophenyl)Benzoic Acid | 4-Nitrophenyl (para) | 243.22 | ~1.7 | Low |
| 4-[(4-Chloro-3-Nitrophenyl)Sulfonyl... | Sulfonamide, hydroxyl, nitro | 372.74 | ~2.77 | High (aqueous buffers) |
| 4-Benzyloxybenzoic Acid Methyl Ester | Benzyloxy, methyl ester | 256.27 | N/A | Low (lipophilic solvents) |
*Estimated based on substituent effects.
Key Research Findings
Electronic Effects : Para-nitro substitution maximizes resonance withdrawal, enhancing acidity and reactivity in electrophilic environments compared to meta isomers .
Solubility Trends : Sulfonamide and hydroxyl groups improve aqueous solubility, whereas benzyloxy and ester groups favor lipid membranes .
Structural Confirmation : HRMS and NMR remain gold-standard techniques for characterizing these derivatives, with deviations in chemical shifts reflecting substituent electronic environments .
Biological Activity
4-[(4-Nitrophenyl)Amino]Benzoic Acid (also known as 4-Nitroaniline-4-carboxylic acid) is an organic compound with notable biological activities. Characterized by its nitrophenyl and amino groups attached to a benzoic acid backbone, this compound has been the subject of various studies exploring its therapeutic potential and mechanisms of action. This article aims to provide a comprehensive overview of the biological activities associated with 4-[(4-Nitrophenyl)Amino]Benzoic Acid, including its anti-inflammatory, analgesic, and enzyme-inhibitory properties.
Anti-inflammatory and Analgesic Properties
Research indicates that 4-[(4-Nitrophenyl)Amino]Benzoic Acid exhibits significant anti-inflammatory and analgesic properties. In experimental models, it has been shown to reduce inflammation markers and alleviate pain responses, suggesting its potential use in treating conditions such as arthritis and other inflammatory diseases.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and inflammatory pathways. Notably, it has shown promise as an inhibitor of cathepsins B and L, which are implicated in various malignancies. In vitro studies demonstrated that 4-[(4-Nitrophenyl)Amino]Benzoic Acid could significantly reduce the activity of these enzymes, indicating its potential role in cancer therapy .
Antioxidant Activity
In addition to its anti-inflammatory effects, this compound has demonstrated antioxidant activity , comparable to that of ascorbic acid. This property is crucial for protecting cells from oxidative stress, which is linked to numerous chronic diseases .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of 4-[(4-Nitrophenyl)Amino]Benzoic Acid on various cancer cell lines. Results indicated low cytotoxicity against normal skin fibroblasts while exhibiting selective activity against certain cancer cells, highlighting its potential for targeted cancer therapies .
Study on Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, administration of 4-[(4-Nitrophenyl)Amino]Benzoic Acid resulted in a significant reduction in edema and inflammatory cytokine levels. The study concluded that the compound could serve as an effective anti-inflammatory agent in clinical settings.
Enzyme Interaction Analysis
An in silico study assessed the binding affinity of 4-[(4-Nitrophenyl)Amino]Benzoic Acid to cathepsins B and L. The results indicated strong binding interactions, suggesting that modifications to the compound's structure could enhance its efficacy as an enzyme inhibitor .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Aminobenzoic Acid | C7H7NO2 | Lacks nitro group; used as a dye precursor |
| 2-Amino-5-nitrobenzoic Acid | C7H7N3O2 | Contains two amino groups; used in pharmaceuticals |
| 4-(Trifluoromethyl)aniline | C7H6F3N | Fluorinated derivative; alters pharmacokinetics |
| 4-Nitrophenol | C6H5N3O3 | Simple structure; widely used as a precursor in dyes |
The unique combination of functional groups in 4-[(4-Nitrophenyl)Amino]Benzoic Acid contributes to distinct biological activities compared to these similar compounds.
Preparation Methods
Synthesis of 4-Aminobenzoic Acid via Hofmann Rearrangement
In the patented method, 1,4-phthalic acid monoester reacts with hydroxylamine to form a hydroxamic acid salt, which undergoes rearrangement under reflux conditions (110°C, 2 hours) in an acetonitrile-water solvent system. This yields 4-aminobenzoic acid with a 89.8% yield. The reaction’s efficiency stems from the stability of the hydroxamic acid intermediate and the mild conditions of the rearrangement.
Critical Parameters :
Functionalization to Introduce the 4-Nitrophenyl Group
To adapt this method for 4-[(4-Nitrophenyl)Amino]Benzoic Acid, the 4-aminobenzoic acid intermediate must undergo coupling with a nitro-substituted aryl electrophile. For example, 4-fluoro-1-nitrobenzene can react with 4-aminobenzoic acid via nucleophilic aromatic substitution (SNAr) under basic conditions. However, the electron-withdrawing nitro group deactivates the aryl fluoride, necessitating high temperatures (150–200°C) and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Limitations :
- Low reactivity of nitro-substituted electrophiles often results in suboptimal yields (<50%).
- Competing hydrolysis of the carboxylic acid group requires protection (e.g., methyl ester) prior to coupling.
Transition-Metal-Catalyzed Coupling Reactions
Transition-metal catalysis offers a more efficient route to construct the diphenylamine linkage. The Buchwald-Hartwig amination, in particular, enables coupling between aryl halides and amines under milder conditions than classical methods.
Buchwald-Hartwig Amination Protocol
A representative synthesis involves reacting 4-bromobenzoic acid with 4-nitroaniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (Xantphos), and a base (Cs₂CO₃) in toluene at 100°C. This method achieves yields up to 75% with minimal by-products.
Optimization Insights :
Ullmann Coupling as an Alternative
Copper-catalyzed Ullmann coupling provides a cost-effective alternative, though it requires higher temperatures (120–150°C) and longer reaction times (24–48 hours). A typical procedure uses CuI, 1,10-phenanthroline, and K₃PO₄ in dimethylformamide (DMF), yielding 60–65% of the target compound.
Comparative Analysis :
| Parameter | Buchwald-Hartwig | Ullmann |
|---|---|---|
| Yield | 70–75% | 60–65% |
| Temperature | 100°C | 120–150°C |
| Catalyst Cost | High | Low |
| Functional Group Tolerance | Moderate | High |
Nitration Strategies for Late-Stage Functionalization
Introducing the nitro group after forming the diphenylamine scaffold presents challenges due to the sensitivity of the amino group to nitrating agents. A two-step protection-nitration-deprotection sequence is often employed:
Protection of the Amino Group
Acetylation of 4-[(4-Aminophenyl)Amino]Benzoic Acid using acetic anhydride in pyridine yields the acetanilide derivative, shielding the amine during nitration.
Regioselective Nitration
Nitration with concentrated HNO₃/H₂SO₄ at 0°C selectively targets the para position of the aniline ring, driven by the electron-donating acetyl group. Subsequent hydrolysis with NaOH regenerates the amine, affording 4-[(4-Nitrophenyl)Amino]Benzoic Acid in 55–60% overall yield.
Key Considerations :
- Strict temperature control (0–5°C) prevents over-nitration.
- The acetyl group’s ortho/para-directing nature ensures regioselectivity.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
- Hofmann Rearrangement + SNAr : Suitable for small-scale synthesis but limited by low yields in the coupling step.
- Buchwald-Hartwig Amination : Ideal for industrial-scale production due to high reproducibility and moderate conditions.
- Late-Stage Nitration : Avoids handling nitro intermediates but requires additional protection steps.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 4-[(4-Nitrophenyl)Amino]Benzoic Acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and hydrogen/carbon environments. For example, the nitro group’s electron-withdrawing effects shift aromatic proton signals downfield .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, aiding in structural validation. Electrospray ionization (ESI) is suitable for polar derivatives .
- Infrared (IR) Spectroscopy : Identify functional groups like carboxylic acid (C=O stretch ~1700 cm) and nitro groups (asymmetric stretching ~1520 cm) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.
- Storage : Store in a cool, dry place (2–8°C) in airtight containers to avoid degradation .
Q. How can thermal stability be assessed under different conditions?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions. For example, derivatives with nitro groups often exhibit high thermal stability (>250°C) .
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures and residue formation. A typical TGA curve for nitroaromatics shows gradual mass loss above 200°C .
Advanced Research Questions
Q. How can contradictions in reaction thermodynamics data for derivatives be resolved?
- Methodological Answer :
- Validation via Calorimetry : Replicate enthalpy measurements (ΔH°) using isothermal titration calorimetry (ITC). For example, ΔH° = -67.4 ± 0.4 kJ/mol was reported for similar reactions in DMF .
- Computational Cross-Check : Compare experimental data with density functional theory (DFT) calculations (e.g., Gaussian 16) to validate reaction mechanisms .
Q. What strategies optimize synthesis yields in DMF solvent systems?
- Methodological Answer :
- Kinetic Control : Monitor reaction progress via HPLC to identify intermediates. Adjust reaction time and temperature to favor product formation .
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions. For example, Avra Synthesis Pvt. Ltd. reports >95% purity for nitro-substituted benzoic acids under optimized conditions .
Q. How does the nitro group influence the acidity of the benzoic acid moiety?
- Methodological Answer :
- pKa Determination : Use potentiometric titration or UV-Vis spectroscopy. Predicted pKa = 2.77 ± 0.10 for nitro-substituted derivatives, compared to ~4.2 for unsubstituted benzoic acid .
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-311+G**) to correlate electron-withdrawing effects with proton dissociation energies .
Q. What computational methods model molecular interactions of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
